Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate
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Overview
Description
Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate is a chemical compound with the molecular formula C7H4Cl2N2O4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms, a nitro group, and a carboxylate ester group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,4-dichloro-5-nitropyridine-3-carboxylate typically involves the nitration of 2,4-dichloropyridine followed by esterification. One common method involves the reaction of 2,4-dichloropyridine with nitric acid in the presence of sulfuric acid to introduce the nitro group at the 5-position. The resulting 2,4-dichloro-5-nitropyridine is then reacted with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Ester hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide, ammonia, or thiourea in solvents such as ethanol or dimethylformamide.
Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.
Ester hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products Formed
Aminopyridine derivatives: Formed by the reduction of the nitro group.
Substituted pyridines: Formed by nucleophilic substitution of the chlorine atoms.
Carboxylic acids: Formed by hydrolysis of the ester group.
Scientific Research Applications
Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a building block for active pharmaceutical ingredients.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2,4-dichloro-5-nitropyridine-3-carboxylate depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the chlorine atoms can undergo nucleophilic substitution. These reactions can lead to the formation of various biologically active compounds that interact with molecular targets such as enzymes, receptors, and DNA .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-nitropyridine: Lacks the ester group but has similar reactivity.
2-Chloro-4-methyl-5-nitropyridine: Contains a methyl group instead of a carboxylate ester.
3-Nitropyridine: Lacks the chlorine atoms but has similar nitro group reactivity.
Uniqueness
Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (ester) groups makes it a versatile intermediate in organic synthesis .
Biological Activity
Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate is an organic compound characterized by its complex structure, which includes a pyridine ring substituted with two chlorine atoms, a nitro group, and a carboxylate ester. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and agrochemicals. This article reviews the biological activity of this compound based on available research findings, focusing on its reactivity, pharmacological properties, and potential applications.
- Molecular Formula: C₇H₄Cl₂N₂O₄
- Molar Mass: 251.02 g/mol
- Density: 1.606 g/cm³
- Melting Point: 42 to 46 °C
The presence of electron-withdrawing groups (nitro and chloro) and an electron-donating group (carboxylate) in the structure influences its chemical reactivity and biological interactions.
Biological Activity Overview
Research on this compound is limited; however, related compounds have demonstrated significant biological properties. The following sections summarize findings from various studies that explore the potential biological activities of this compound.
Anticancer Activity
Similar nitropyridine derivatives have shown promising anticancer activities. For instance:
- Case Study: A study on related nitropyridine compounds revealed that modifications in the structure could lead to enhanced antiproliferative effects against cancer cell lines. Compounds with similar structures exhibited IC₅₀ values in the low micromolar range against various cancer types, suggesting that this compound may also possess anticancer properties .
Enzyme Inhibition
The compound's structural features suggest potential for enzyme inhibition:
- Inhibition Studies: Compounds with similar configurations have been shown to inhibit kinases involved in cancer progression. For example, a related study indicated that certain pyridine derivatives could act as selective inhibitors of Aurora kinases, which are critical in cell division and tumor growth .
Interaction Studies
Interaction studies for this compound focus on its reactivity with biological molecules:
- Reactivity Profile: Initial investigations suggest that this compound can interact with various biological targets due to its functional groups, which may facilitate nucleophilic attacks or hydrogen bonding with enzymes or receptors .
Comparative Analysis of Similar Compounds
Compound Name | Biological Activity | IC₅₀ (µM) |
---|---|---|
This compound | Anticancer (potential) | TBD |
Related Nitropyridine Derivative A | Aurora Kinase Inhibition | 0.067 |
Related Nitropyridine Derivative B | c-Myc-Max Interaction Disruption | TBD |
Pharmacokinetic Properties
Pharmacokinetic profiles are essential for understanding the therapeutic potential of any compound:
Properties
Molecular Formula |
C7H4Cl2N2O4 |
---|---|
Molecular Weight |
251.02 g/mol |
IUPAC Name |
methyl 2,4-dichloro-5-nitropyridine-3-carboxylate |
InChI |
InChI=1S/C7H4Cl2N2O4/c1-15-7(12)4-5(8)3(11(13)14)2-10-6(4)9/h2H,1H3 |
InChI Key |
SLODTZYLILTCII-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CN=C1Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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